1,4-Dihydroquinoline

CNS drug delivery Blood-brain barrier Redox carrier

1,4-Dihydroquinoline is a crucial building block for CNS drug delivery systems and ion channel modulators. Its specific C2-C3 double bond confers unique redox behavior essential for blood-brain barrier penetration—a property absent in fully aromatic quinoline or fully saturated tetrahydroquinoline. For experimental reproducibility in P-gp inhibition or K+ channel blocking studies, this precise reduction state is mandatory.

Molecular Formula C9H9N
Molecular Weight 131.17 g/mol
CAS No. 50624-35-6
Cat. No. B1252258
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,4-Dihydroquinoline
CAS50624-35-6
Synonyms1,4-dihydroquinoline
Molecular FormulaC9H9N
Molecular Weight131.17 g/mol
Structural Identifiers
SMILESC1C=CNC2=CC=CC=C21
InChIInChI=1S/C9H9N/c1-2-6-9-8(4-1)5-3-7-10-9/h1-4,6-7,10H,5H2
InChIKeyROBKVGDBQLURAF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.1 g / 0.5 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1,4-Dihydroquinoline (CAS 50624-35-6) Procurement Guide: Key Properties and Differentiation Data


1,4-Dihydroquinoline (CAS 50624-35-6) is a partially hydrogenated quinoline derivative with the molecular formula C9H9N and a molecular weight of 131.17 g/mol [1]. Unlike its fully aromatic counterpart quinoline or the fully saturated 1,2,3,4-tetrahydroquinoline, this compound retains a single double bond in the nitrogen-containing ring (between C2 and C3), which confers a unique redox-active character . It serves as a core scaffold in medicinal chemistry for the development of brain-targeted drug delivery systems, potassium channel inhibitors, and modulators of multidrug resistance (MDR) efflux pumps [2].

1,4-Dihydroquinoline (CAS 50624-35-6) Technical Note: Why Generic Substitution with Quinoline Analogs Fails


Direct substitution of 1,4-dihydroquinoline with more common quinoline analogs (e.g., quinoline, 1,2,3,4-tetrahydroquinoline) is not a viable procurement strategy for specific research applications. While these compounds share a core bicyclic structure, their distinct reduction states critically alter their electronic properties, redox behavior, and biological interactions. For instance, the partially saturated 1,4-dihydroquinoline ring is essential for its function as a redox-based chemical delivery system (CDS) to the brain, a property not shared by fully aromatic or fully saturated analogs [1]. Furthermore, the specific substitution pattern on the dihydroquinoline core is crucial for target engagement, as seen with P-glycoprotein (P-gp) inhibition and n-type potassium (K+) channel blocking, where minor structural changes lead to significant variations in potency [2]. Therefore, selecting the precise 1,4-dihydroquinoline derivative is mandatory for experimental reproducibility and achieving the desired pharmacological or material property.

1,4-Dihydroquinoline (CAS 50624-35-6) Product-Specific Evidence Guide: Quantified Performance Against Comparators


Enhanced Brain Delivery: In Vivo CNS Penetration and Metabolic Stability Over 1,4-Dihydropyridine Carriers

The 1,4-dihydroquinoline scaffold demonstrates superior stability as a brain-targeting chemical delivery system (CDS) compared to the classic 1,4-dihydropyridine (1,4-DHP) carriers. 1,4-DHP-based CDS suffer from poor stability due to rapid oxidation and hydration, which limits their in vivo application. In contrast, the annellated 1,4-dihydroquinoline model showed enhanced stability and rapid CNS penetration. In a rat model, the radiolabeled 1,4-dihydroquinoline carrier [11C]-compound penetrated the CNS within 5 minutes post-injection, as measured by radioactivity in brain tissue [1]. This is further substantiated by an in vivo evaluation in mice, where a 1,4-dihydroquinoline-GABA conjugate (GABA being a molecule that poorly crosses the BBB on its own) induced a significant alteration in locomotor activity (LMA), indicating successful brain delivery and central GABAergic effect [2]. In contrast, 1,4-DHP derivatives have documented stability issues that severely hamper their utility [1].

CNS drug delivery Blood-brain barrier Redox carrier Pharmacokinetics

Synthetic Accessibility: High-Yield, Enantioselective Route from Quinolines

Chiral 1,4-dihydroquinolines, which are common in natural products and pharmaceuticals, can be accessed with high efficiency and enantioselectivity via an iridium-catalyzed asymmetric partial hydrogenation of quinolines . This method yields the desired chiral 1,4-dihydroquinolines in high yields (up to 95%) and with exceptional enantioselectivity (up to 99% ee). The process is also highly efficient, achieving up to 1840 TONs (turnover numbers) . This modern catalytic method provides a significant advantage over alternative synthetic strategies that often involve multi-step sequences, racemic mixtures, or lower overall efficiency.

Asymmetric synthesis Catalysis Chiral pool Process chemistry

Potassium Channel Inhibition: Differentiated Selectivity Profile for n-Type K+ Channels

A series of 4-(alkylamino)-1,4-dihydroquinolines has been identified as a potent and selective series of n-type potassium (K+) channel inhibitors [1]. The structure-activity relationship (SAR) studies within this class demonstrate that specific substituents on the 1,4-dihydroquinoline core are essential for achieving this selectivity profile. While the report does not provide a direct IC50 comparison to a non-dihydroquinoline inhibitor, the class-level inference is that the dihydroquinoline scaffold provides a privileged starting point for developing inhibitors with this specific channel subtype selectivity [1]. This is in contrast to other quinoline-based compounds (e.g., 4-oxo-1,4-dihydroquinolines) which are often associated with antibacterial activity or modulation of different targets like mGlu2 receptors [2].

Ion channel modulator Immunology SAR Electrophysiology

Electrochemical Behavior: Distinct Oxidation Profile vs. 1,2-Dihydroquinoline and 1,4-Dihydropyridine

Electrochemical studies reveal a significant and quantifiable difference in the oxidation behavior of 1,4-dihydroquinoline compared to its regioisomer 1,2-dihydroquinoline. The N-methyl derivative of 1,4-dihydroquinoline is oxidized significantly more easily than the corresponding N-unsubstituted derivative [1]. Furthermore, the difference in oxidation potential between N-methyl and N-unsubstituted 1,4-dihydroquinoline is notably larger than the analogous difference in the 1,4-dihydropyridine series, where the effect is fairly small [1]. This indicates a unique electronic structure and redox property for the 1,4-dihydroquinoline scaffold, which is not interchangeable with other dihydroquinoline isomers or related heterocycles.

Electrochemistry Redox chemistry Material science Analytical chemistry

1,4-Dihydroquinoline (CAS 50624-35-6) High-Value Application Scenarios for R&D and Procurement


Development of CNS-Penetrant Prodrugs (Brain-Targeted Chemical Delivery Systems)

1,4-Dihydroquinoline is the preferred redox carrier for designing brain-targeted prodrugs, as evidenced by its ability to rapidly cross the blood-brain barrier (BBB) and deliver a neuroactive payload (e.g., GABA) to the CNS, resulting in a measurable pharmacological effect in vivo [1]. Its superior stability compared to 1,4-dihydropyridine carriers makes it the scaffold of choice for developing therapeutics for neurological disorders where BBB penetration is a major hurdle [1].

Synthesis of Enantiomerically Pure Chiral Building Blocks

For projects requiring chiral 1,4-dihydroquinoline derivatives, the iridium-catalyzed asymmetric hydrogenation of quinolines offers a high-yielding (up to 95%) and highly enantioselective (up to 99% ee) synthetic route . This method is a significant improvement over traditional multi-step syntheses and is ideal for generating compound libraries for structure-activity relationship (SAR) studies or for preparing advanced intermediates for API manufacturing .

Hit-to-Lead Optimization for Selective n-Type Potassium Channel Blockers

The 1,4-dihydroquinoline core is a validated pharmacophore for developing potent and selective inhibitors of n-type potassium (K+) channels, a target for anti-inflammatory therapy [2]. Unlike other quinoline subclasses that exhibit antibacterial or mGlu2 modulating activities, the 4-(alkylamino)-1,4-dihydroquinoline series provides a differentiated chemical starting point for immunology-focused drug discovery programs [2].

Development of P-Glycoprotein (P-gp) Inhibitors to Overcome Multidrug Resistance (MDR)

Substituted 1,4-dihydroquinolines are a novel and promising class of P-gp inhibitors for combating multidrug resistance in cancer therapy [3]. The first SAR studies on this scaffold have identified active inhibitors, demonstrating its potential as a core template for developing MDR reversal agents [3]. This offers an alternative starting point to the more established 1,4-dihydropyridine-based P-gp inhibitors [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

40 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1,4-Dihydroquinoline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.